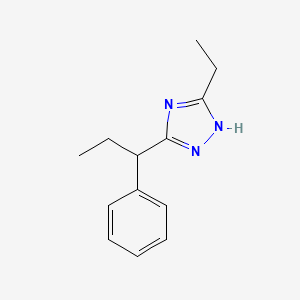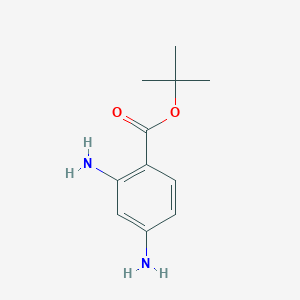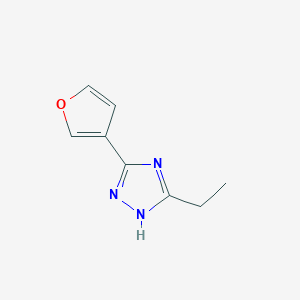![molecular formula C11H12FN3 B7587585 3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole, commonly known as EFMT, is a chemical compound that has been studied for its potential applications in scientific research. EFMT is a derivative of the triazole family of compounds, which have been found to have a wide range of biological activities. In
作用机制
The exact mechanism of action of EFMT is not fully understood, but it is believed to act on several different pathways in the body. EFMT has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
EFMT has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative damage. EFMT has also been found to increase the levels of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
EFMT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. EFMT has also been found to have low toxicity in animal models, which makes it a safer option compared to other compounds. However, EFMT has some limitations for lab experiments, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
未来方向
There are several future directions for research on EFMT. One area of interest is the development of EFMT derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of EFMT in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of EFMT and its effects on complex biological systems.
Conclusion:
In conclusion, EFMT is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have neuroprotective and anti-inflammatory effects in animal models, and has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of EFMT and its potential therapeutic applications.
合成方法
EFMT can be synthesized by a variety of methods, including the reaction of 3-fluorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-fluorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. These methods have been described in detail in several scientific publications.
科学研究应用
EFMT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EFMT has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
属性
IUPAC Name |
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-10-13-11(15-14-10)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXAYWFTSFMWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
